P2X7 Antagonism: Defined but Non-Potent Activity Profile
This compound acts as a P2X7 receptor antagonist, but with moderate potency compared to high-affinity clinical candidates. In a cell-based calcium influx assay using human P2X7 receptor, it showed an IC50 of 1.27 µM [1]. This is significantly less potent than advanced antagonists like JNJ-55308942, which exhibits IC50 values of 10 nM (human) and 15 nM (rat) in similar functional assays . This large potency gap positions CAS 338771-21-4 not as a lead therapeutic candidate, but as a valuable tool compound for investigating basic receptor pharmacology or as a starting scaffold for medicinal chemistry optimization, where its specific substitution pattern is the key differentiator.
| Evidence Dimension | P2X7 Receptor Functional Antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,270 nM (1.27 µM) |
| Comparator Or Baseline | JNJ-55308942: hP2X7 IC50 = 10 nM; rP2X7 IC50 = 15 nM |
| Quantified Difference | Target compound is approximately 127-fold less potent than JNJ-55308942 on human P2X7. |
| Conditions | Target compound: human P2X7, cell-based calcium influx assay [1]. Comparator: human P2X7 functional antagonist assay . |
Why This Matters
This data prevents misuse as a potent inhibitor, directing procurement toward its correct application: as a specific research probe for P2X7 pharmacology or as a defined chemical starting point, not as a high-potency standard.
- [1] BindingDB Entry: BDBM50399190 (CHEMBL2180149). Antagonist activity at human P2X7 receptor. View Source
